1-Piperazineethanamine, 4-(2-pyrimidinyl)-, also known as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-amine, is a chemical compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its pharmacological properties, particularly its role as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. Its molecular formula is with a molecular weight of approximately 168.21 g/mol .
The compound is derived from piperazine, a cyclic organic compound, by substituting a pyrimidine moiety onto the piperazine ring. It is classified under piperazine derivatives and is often studied for its potential applications in medicinal chemistry, particularly in anxiety and depression treatments due to its interaction with neurotransmitter systems .
The synthesis of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- can be achieved through several methods:
The molecular structure of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- features a piperazine ring bonded to an ethylamine chain, which is further substituted with a pyrimidine group. The structural representation can be summarized as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software.
1-Piperazineethanamine, 4-(2-pyrimidinyl)- participates in various chemical reactions:
The primary mechanism of action for 1-Piperazineethanamine, 4-(2-pyrimidinyl)- involves its interaction with specific neurotransmitter receptors:
This dual action suggests that the compound may modulate neurotransmitter release within noradrenergic and serotonergic pathways, potentially influencing mood regulation and cognitive functions .
1-Piperazineethanamine, 4-(2-pyrimidinyl)- has several notable physical and chemical properties:
These properties make it suitable for various applications in pharmaceutical formulations .
The primary applications of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- include:
The synthesis of 1-piperazineethanamine, 4-(2-pyrimidinyl)- derivatives primarily employs nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling. The core scaffold assembly involves two key intermediates: 1-(2-pyrimidinyl)piperazine and α-halo/amino ethanamine derivatives. In a standard three-step approach, Step 1 involves SNAr between piperazine and 2-chloropyrimidine under reflux conditions (110–130°C) in polar aprotic solvents like DMSO or NMP, yielding 1-(2-pyrimidinyl)piperazine. This reaction exploits the electron-deficient nature of the pyrimidine ring, where the C2 chlorine is activated by adjacent nitrogen atoms [5]. Step 2 introduces the ethanamine side chain through alkylation. For α-methyl variants, nucleophilic displacement of halogen from 1-chloro-2-propanamine by the secondary amine of 1-(2-pyrimidinyl)piperazine occurs at 60–80°C, producing the tertiary amine backbone [10]. Step 3 involves dihydrochloride salt formation in ethanol/HCl to enhance solubility and crystallinity .
Alternative routes utilize one-pot strategies to minimize purification. Diethanolamine can undergo cyclocondensation with 2-aminopyrimidine derivatives under dehydrating conditions (P₂O₅/toluene reflux), directly forming the piperazine ring while incorporating the pyrimidine moiety [10]. This method achieves 51.8% overall yield, significantly higher than sequential approaches (typically 30–40%) [10].
Table 1: Comparative Synthetic Routes for Core Scaffold Assembly
Method | Key Steps | Overall Yield | Critical Parameters |
---|---|---|---|
Sequential SNAr/Alkylation | 1. Pyrimidine-piperazine coupling → 2. Ethanamine alkylation → 3. Salt formation | 30–40% | Temperature control during alkylation; stoichiometric base |
Diethanolamine Cyclization | One-pot ring closure and functionalization | 51.8% | Dehydration efficiency; catalyst loading |
Transition Metal-Free Coupling | Lithium HMDS-mediated direct coupling | 65–78% | Base concentration; anhydrous conditions |
N-arylation of the piperazine nitrogen is critical for generating substituted derivatives. Palladium catalysis enables coupling with aryl/heteroaryl halides via Buchwald-Hartwig amination. Using Pd₂(dba)₃/XPhos (2–5 mol%) in toluene at 80°C, aryl bromides couple with 1-(2-pyrimidinyl)piperazine with >90% conversion [1] [5]. However, catalyst residues necessitate rigorous purification for pharmaceutical applications [1]. Copper-mediated Ullmann-Goldberg reactions offer a lower-cost alternative. CuI/trans-1,2-diaminocyclohexane (10 mol%) in DMSO at 100°C facilitates coupling with aryl iodides (75–85% yield), though elevated temperatures risk decomposition of sensitive groups [5] [6].
For C–H functionalization, silver-catalyzed cyclization (AgOTf, 5 mol% in DCE at 60°C) constructs pyrrolopyrimidine-fused systems from alkyne-tethered precursors in a single step [3]. This method achieves regioselective cyclization without protecting groups, yielding complex tricyclic derivatives (e.g., 7,9-dioxo-8-azaspiro[4.5]decane variants) [3] [10]. EDC/HOBt-mediated amide coupling (0°C to RT, CH₂Cl₂) is preferred for introducing carboxamide groups at the ethanamine terminus, crucial for GSK-3β inhibitors [9].
Table 2: Catalytic Systems for Functionalization
Catalyst System | Reaction Scope | Yield Range | Limitations |
---|---|---|---|
Pd₂(dba)₃/XPhos | Aryl bromides/chlorides | 80–95% | Residual Pd removal; inert atmosphere |
CuI/DACH | Aryl iodides | 75–85% | High temperature; limited for bromides |
AgOTf | Alkyne cyclization | 60–75% | Sensitivity to solvent polarity |
EDC/HOBt | Carboxamide formation | 70–92% | Competitive hydrolysis; racemization risk |
Solvent polarity dramatically impacts SNAr kinetics and transition metal catalysis efficiency. For piperazine-pyrimidine coupling, DMSO outperforms lower-polarity solvents (toluene, dioxane), providing 15–20% higher yields due to enhanced nucleophilicity of piperazine and better solubility of intermediates [6]. Microwave irradiation (150°C, 20 min) in NMP reduces reaction times from 12 hours to <1 hour while maintaining 85% yield [8].
Alkylation of the ethanamine chain requires controlled basicity. Lithium bis(trimethylsilyl)amide (LiHMDS) in THF at –78°C to 0°C suppresses dialkylation by deprotonating the secondary amine without nucleophilic degradation [1] [6]. For acid-sensitive substrates, potassium carbonate in DMF at 60°C offers a milder alternative, albeit with slower kinetics. Temperature optimization is critical: at >80°C, N-desalkylation of the pyrimidine-piperazine bond competes, reducing yields by 20–30% [6].
Table 3: Solvent and Condition Optimization
Reaction Step | Optimal Solvent | Optimal Base/Temp | Yield Improvement vs Standard | Key Finding |
---|---|---|---|---|
Pyrimidine-piperazine SNAr | DMSO | None, 110°C | 78% vs 58% (toluene) | Polarity enhances nucleophilicity |
Ethanamine alkylation | THF | LiHMDS, –78°C → 0°C | 92% vs 70% (K₂CO₃, RT) | Prevents polyalkylation |
One-pot cyclization | Toluene | PTSA, reflux with Dean-Stark | 82% vs 65% (no dehydrant) | Azeotropic water removal essential |
Separation of regioisomers and elimination of trace metals are paramount. Crystallization exploits differential solubility: the dihydrochloride salt of 1-piperazineethanamine derivatives crystallizes selectively from ethanol/ethyl acetate (1:5), yielding >99% pure product with <0.1% residual isomers [10]. For neutral analogs, pH-controlled extraction isolates the free base (pH 10–11, dichloromethane), removing acidic impurities [6].
Chromatographic resolution addresses N-regioisomers. Silica gel with methanol/ammonia in chloroform (95:5:0.5) separates N¹- vs N⁴-alkylated piperazines (Rf difference = 0.2) [5]. Reverse-phase HPLC (C18, 10–50% acetonitrile/0.1% TFA) resolves ethanamine-side-chain diastereomers, crucial for chiral α-methyl derivatives [9]. Metal scavengers (SiliaMetS® thiourea) reduce Pd to <10 ppm in API-grade material, validated by ICP-MS [1].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: